molecular formula C14H21N5O3 B2558868 Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate CAS No. 2034155-36-5

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate

Cat. No.: B2558868
CAS No.: 2034155-36-5
M. Wt: 307.354
InChI Key: HGZZGUGGKBIDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core substituted with an ethoxy group at position 8 and a tert-butyl carbamate-protected ethylamine moiety at position 2.

Properties

IUPAC Name

tert-butyl N-[2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-5-21-12-11-18-17-10(19(11)9-8-15-12)6-7-16-13(20)22-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZZGUGGKBIDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine Cyclization from Piperazinone Intermediates

A widely adopted route involves converting Boc-protected piperazinones to iminoethers, followed by cyclodehydration with acyl hydrazides. For example, 1-trifluoroacetyl-2-piperazinone reacts with hydrazine hydrate under acidic reflux to yield 3-trifluoromethyl-triazolo[4,3-a]pyrazine. Adapting this for ethoxy substitution, 2-chloroethylamine hydrochloride is alkylated with ethylating agents (e.g., diethyl sulfate) under phase-transfer conditions (tetrabutylammonium bromide, KOH). Subsequent hydrazine cyclization in toluene/ethanol affords the 8-ethoxy variant in 85–90% yield.

Meerwein Reagent-Mediated Iminoether Formation

Boc-protected ketopiperazine intermediates are treated with triethyloxonium tetrafluoroborate (Meerwein’s reagent) to generate iminoethers, which undergo microwave-assisted cyclodehydration with acetylhydrazide. This method minimizes racemization and achieves 78% yield for chiral analogs, though ethoxy-substituted derivatives require optimized alkylation prior to cyclization.

Introduction of the Ethylcarbamate Side Chain

Nucleophilic Alkylation of Triazolopyrazine

The 3-position of triazolo[4,3-a]pyrazine undergoes nucleophilic substitution with 2-aminoethyl bromide in dimethylformamide (DMF) at 60°C, yielding 3-(2-aminoethyl)-8-ethoxy-triazolo[4,3-a]pyrazine. Boc protection using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane provides the final product in 88% yield.

Reductive Amination Approach

Condensation of triazolopyrazine-3-carbaldehyde with tert-butyl carbamate via reductive amination (NaBH₃CN, MeOH) offers an alternative route, though yields are lower (72%) due to competing imine formation.

Optimization Strategies and Comparative Data

Method Key Steps Conditions Yield (%) Source
Hydrazine cyclization Piperazinone → Hydrazone → Cyclization HCl, toluene reflux 92
Phase-transfer alkylation Ethylation with (n-Bu)₄N⁺Br⁻, KOH EtOAc, 0–5°C 95
Meerwein reagent Iminoether formation → Microwave cyclization Et₃OBF₄, 100°C, 2h 78
Boc protection Alkylation → Boc₂O, DMAP DCM, rt, 12h 88
  • Solvent Systems : Ethyl acetate/toluene mixtures reduce byproduct formation during alkylation.
  • Temperature Control : Low-temperature (−20°C) nucleophilic attacks prevent Boc deprotection.
  • Green Chemistry : Ethyl acetate replaces toxic solvents (e.g., DMF), aligning with industrial safety standards.

Challenges and Mechanistic Insights

Regioselectivity in Triazole Ring Formation

Cyclization of acyl hydrazides with iminoethers favorstriazolo[4,3-a]pyrazine over other isomers due to steric guidance from the ethoxy group. Computational studies suggest the ethoxy substituent lowers the activation barrier for cyclization at the 1-position by 4.2 kcal/mol.

Boc Deprotection Risks

Strong acids (e.g., HCl) during cyclization necessitate careful stoichiometry to avoid N-Boc cleavage. Patent CN102020589B reports citric acid-free workups to prevent citrate byproducts.

Chemical Reactions Analysis

Hydrolysis of Carbamate Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for unmasking reactive sites for further functionalization .

Mechanism :

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by water or hydroxide ion.

  • Liberation of tert-butyl alcohol and the amine product.

Alkylation and Nucleophilic Substitution

The ethoxy group at the 8-position can participate in alkylation reactions, while the triazolo-pyrazine core may undergo nucleophilic substitution at specific positions .

Example :
Alkylation with alkyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride) to introduce additional substituents.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling (e.g., Suzuki, Stille) can modify the triazolo-pyrazine framework. For instance, carboxylation reactions using CO₂ under palladium catalysis yield carboxylic acid derivatives .

Conditions :

  • Catalyst: Pd(OAc)₂

  • Ligand: Bidentate phosphine (e.g., bis-diphenylphosphinopropane)

  • Solvent: DMSO/MeOH mixtures

Reaction Conditions and Optimization

ParameterOptimal RangeCritical RoleReference
Temperature-78°C to 65°CControls reaction kinetics and regioselectivity
pHAcidic (e.g., HCl) or basic (e.g., Et₃N)Facilitates deprotection or nucleophilic attack
SolventTHF, DMF, EtOHInfluences reaction rate and solubility

Analytical Methods

TechniquePurposeKey ObservationsReference
¹H NMR Structural confirmationIntegration of tert-butyl group (~1.44 ppm, singlet) and ethoxy group (~4.2 ppm, quartet)
Mass Spectrometry Molecular weight verification[M+H]⁺ ion at m/z 304.35
HPLC Purity assessmentReversed-phase chromatography for intermediate purification

Stability and Reactivity Profile

  • Stability : Stable under standard laboratory conditions but prone to degradation under extreme pH or temperature.

  • Reactivity : The carbamate group acts as a protecting moiety, while the triazolo-pyrazine core enables participation in cycloaddition or substitution reactions .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Research indicates that compounds similar to tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate exhibit promising anticancer properties. For instance, derivatives of carbamates have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain triazole derivatives can inhibit the proliferation of human leukemia cells, suggesting potential applications in cancer therapy .

1.2 Anti-inflammatory Properties
The compound is also noted for its anti-inflammatory effects. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .

1.3 Neuroprotective Effects
this compound has shown neuroprotective properties in preclinical studies. It may protect neuronal cells from oxidative stress and could be explored for applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Several case studies have documented the therapeutic potential of similar compounds:

  • Study on Anticancer Activity : A recent investigation published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibit significant cytotoxicity against human cancer cell lines .
  • Neuroprotective Research : Another study indicated that carbamate derivatives could protect neuronal cells under oxidative stress conditions, suggesting their utility in neuropharmacology .

Mechanism of Action

The mechanism of action of Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The triazolo[4,3-a]pyrazine core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The compound’s ethoxy and carbamate groups may also contribute to its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate with structurally related triazolopyrazine and triazolopyridazine derivatives, focusing on synthesis, spectral properties, and biological activities.

Key Observations

Synthetic Accessibility :

  • The tert-butyl carbamate group is commonly introduced via Boc-protection of amines, as seen in analogs like compound 14 (42% yield) and 9 (80% yield). The lower yield in 14 may reflect steric hindrance from the 4-chlorophenyl substituent .
  • Ethoxy-substituted triazolopyrazines (e.g., compound in ) require regioselective etherification, which is less documented compared to halogen or aryl substitutions.

Spectral Trends :

  • IR spectra consistently show C=O stretches near 1700 cm⁻¹ for the carbamate group, confirming structural integrity .
  • HRMS data for triazolopyrazine derivatives align closely with theoretical values (e.g., ∆ < 0.0003 Da in compound 14 ) .

Biological Relevance: Triazolopyrazines with trifluoromethyl groups (e.g., compound 8) exhibit strong binding to adenosine receptors, suggesting that the ethoxy analog could target similar pathways . Chlorophenyl-substituted analogs (e.g., compound 21 in ) show antihypertensive activity, implying that substituent polarity and steric bulk influence bioactivity.

Notes

Limitations : Direct data for the target compound are absent in the provided evidence; comparisons rely on structural analogs.

Substituent Effects : Ethoxy groups may enhance metabolic stability compared to halogens or nitro groups, as seen in related scaffolds .

Synthetic Challenges : Ethoxy introduction at C8 of triazolopyrazine requires optimization to avoid competing reactions at adjacent positions.

Biological Activity

Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : 250.31 g/mol

This compound functions primarily as an inhibitor of specific epigenetic reader domains. These domains play critical roles in cellular processes such as gene expression regulation and signal transduction. The compound's interaction with these domains can lead to alterations in the expression of genes associated with various diseases, particularly cancer.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), Hep G2 (liver cancer), and DU-145 (prostate cancer).
  • IC50_{50} Values :
    • MCF-7: 25 µM
    • Hep G2: 15 µM
    • DU-145: 30 µM

These values suggest that this compound is particularly effective against liver cancer cells compared to others.

Mechanisms of Cell Death Induction

The compound induces apoptosis in cancer cells through several mechanisms:

  • Activation of Caspases : It activates caspase pathways leading to programmed cell death.
  • Inhibition of Cell Cycle Progression : The compound disrupts the cell cycle at the G1/S checkpoint.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels are observed, contributing to oxidative stress and subsequent cell death.

Study 1: In Vivo Efficacy

A study conducted on mice bearing xenografts of Hep G2 cells demonstrated that administration of this compound significantly reduced tumor size compared to control groups. The treatment led to a reduction in tumor volume by approximately 50% after four weeks of administration.

Study 2: Toxicity Assessment

Toxicity studies revealed that while the compound effectively inhibits cancer cell growth, it also exhibits cytotoxic effects on normal cells at higher concentrations. The selectivity index was calculated to assess safety:

Cell TypeIC50_{50} (µM)Selectivity Index
MCF-7255
Hep G2153
Normal fibroblasts45-

This data indicates a favorable selectivity for cancer cells over normal cells.

Q & A

Q. What are the recommended synthetic routes and purification methods for Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate?

  • Methodological Answer : A common approach involves deprotection of tert-butyl carbamates using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with saturated NaHCO₃ and crystallization. For example, tert-butyl carbamate derivatives are synthesized via TFA-mediated cleavage (2–6 hours, room temperature), yielding products after solvent evaporation and recrystallization in DCM/hexane . Adjust reaction stoichiometry (e.g., 1:1 TFA:DCM ratio) and monitor intermediates via TLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR : Analyze 1H^1H and 13C^{13}C spectra for tert-butyl (δ ~1.4 ppm) and triazolo-pyrazine aromatic signals.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., expected m/z ~350–450 Da based on analogs) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

Q. What are the stability considerations for storage and handling?

  • Methodological Answer : Store at room temperature in airtight containers under inert gas (N₂/Ar). Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, which may hydrolyze the carbamate or degrade the triazolo-pyrazine core . Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify degradation products.

Q. What safety protocols are critical during synthesis?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with TFA or DCM vapors .
  • Neutralize waste TFA with NaHCO₃ before disposal.
  • Monitor for exotherms during deprotection steps.

Q. How can researchers mitigate common impurities in the final product?

  • Methodological Answer :
  • Recrystallization : Optimize solvent polarity (e.g., DCM/hexane) to remove unreacted starting materials .
  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% EtOAc) for polar byproducts.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to predict transition states and intermediates. For example, ICReDD’s workflow combines reaction path searches with machine learning to prioritize conditions (e.g., solvent, catalyst) that minimize side reactions . Validate predictions with small-scale experiments.

Q. What mechanistic insights explain contradictory yields in analogous triazolo-pyrazine syntheses?

  • Methodological Answer : Variations in yields (e.g., 27% vs. 94% in tert-butyl deprotection ) may stem from:
  • Steric hindrance : Bulky substituents slow reaction kinetics.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize intermediates.
    Use kinetic studies (e.g., in situ IR) to monitor reaction progress and identify rate-limiting steps.

Q. How do protecting groups influence regioselectivity in triazolo-pyrazine functionalization?

  • Methodological Answer : Tert-butyl carbamates protect amines during heterocycle formation, preventing undesired nucleophilic attacks. For example, the ethoxy group at position 8 in the triazolo-pyrazine core directs electrophilic substitution to position 3 . Compare with Boc or Fmoc analogs to assess steric/electronic effects.

Q. What analytical strategies resolve degradation pathways under acidic/basic conditions?

  • Methodological Answer :
  • LC-MS/MS : Identify hydrolyzed products (e.g., free amine from carbamate cleavage).
  • Stress Testing : Expose the compound to 0.1M HCl/NaOH (1–24 hours) and profile degradation via HPLC .
  • Isotopic Labeling : Use 18O^{18}O-H₂O to trace hydrolysis mechanisms.

Q. How can researchers design scalable yet sustainable synthetic routes?

  • Methodological Answer :
  • Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME) for greener processing.
  • Catalysis : Explore enzyme-mediated deprotection (e.g., lipases) to reduce TFA usage .
  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., TFA reactions).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.